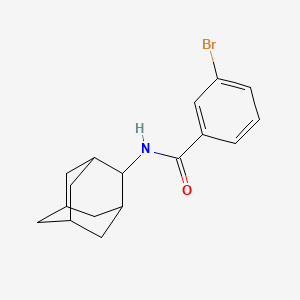![molecular formula C16H17N3O2S2 B5759699 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BPTC is a thioamide derivative that exhibits promising biological activities, making it a valuable tool for researchers studying the mechanisms of action of various biochemical pathways.
作用機序
The mechanism of action of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act as a competitive inhibitor of various enzymes by binding to their active sites. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to exhibit high affinity for carbonic anhydrase, which plays a critical role in regulating pH balance in the body. By inhibiting carbonic anhydrase, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide disrupts the normal physiological processes, leading to various therapeutic effects.
Biochemical and Physiological Effects:
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has several advantages as a research tool, including its high potency and selectivity towards various enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has some limitations, including its low solubility in water, which can make it challenging to work with in certain experimental setups.
将来の方向性
There are several future directions for research involving N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. One potential area of investigation is the development of novel N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the exploration of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide and its potential interactions with other biochemical pathways.
合成法
The synthesis of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the reaction of 4-aminobenzoyl chloride with butyric anhydride to form N-(4-butyrylamino)benzoyl chloride. This intermediate is then reacted with thiophene-2-carbonyl chloride to yield N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. The synthesis of N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been investigated for its potential as a selective inhibitor of cancer cell growth, with promising results observed in preclinical studies.
特性
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-2-4-14(20)17-11-6-8-12(9-7-11)18-16(22)19-15(21)13-5-3-10-23-13/h3,5-10H,2,4H2,1H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEALIWNOKTYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)




![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)
![8-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2-methylquinoline](/img/structure/B5759671.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5759682.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)